6-Deoxy-6-bromoascorbic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(1R)-2-bromo-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,8-10H,1H2/t2-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVQNCTVFJZFIV-JLAZNSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978870 | |
| Record name | 6-Bromo-6-deoxyhex-1-enofuranos-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62983-44-2 | |
| Record name | 6-Deoxy-6-bromoascorbic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062983442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-6-deoxyhex-1-enofuranos-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5R)-5-[(1R)-2-bromo-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualization As a Halogenated Ascorbate Analog
The defining feature of 6-Deoxy-6-bromoascorbic acid is the strategic replacement of a hydroxyl group with a bromine atom at the C-6 position of the ascorbic acid molecule. This modification places it within the class of halogenated ascorbate (B8700270) analogs. The synthesis of this compound typically involves the direct bromination of L-ascorbic acid using agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) under anhydrous conditions. To prevent oxidation during this process, the enediol moiety of the ascorbic acid is often protected. The final product is then purified using techniques such as column chromatography, with its structure confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
This structural alteration, while retaining a resemblance to vitamin C, significantly influences the molecule's stability, solubility, and its interactions with biological systems. ontosight.ai Research indicates that this halogenated derivative exhibits improved stability in aqueous solutions compared to ascorbic acid, particularly in acidic environments where the parent vitamin tends to degrade rapidly.
Rationale for Its Significance in Biochemical and Pharmacological Research
Established Synthetic Protocols for this compound
The primary route for the synthesis of this compound involves the direct halogenation of L-ascorbic acid. This transformation selectively targets the primary hydroxyl group at the C-6 position.
Direct Halogenation Approaches from L-Ascorbic Acid
Direct bromination of L-ascorbic acid is a common and effective method for the synthesis of its 6-bromo derivative. This reaction proceeds via a nucleophilic substitution mechanism, specifically an Sₙ2 displacement, at the C-6 position. The choice of brominating agent is crucial for the success of the reaction, with phosphorus tribromide and thionyl bromide being two of the most frequently employed reagents.
Phosphorus tribromide is a widely used reagent for converting primary alcohols to alkyl bromides, and its application in the synthesis of this compound is well-documented. The reaction is typically carried out in an anhydrous organic solvent, such as acetone (B3395972) or dichloromethane, to prevent the hydrolysis of the PBr₃ and to minimize side reactions. The reaction is generally conducted at reduced temperatures, between 0–5°C, to control its exothermic nature and enhance selectivity.
Several protocols have been developed to optimize this synthesis, with variations in reaction conditions leading to different outcomes in terms of yield and scalability.
Table 1: Comparative Analysis of PBr₃ Mediated Synthetic Methods
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Scalability |
| Classical Batch | L-Ascorbic Acid, PBr₃ | Anhydrous Acetone or Dichloromethane | 0–5 | Not Specified | 78–85 | Moderate |
| Microwave-Assisted | L-Ascorbic Acid, PBr₃ | Acetone | 100 | 10 minutes | 88 | Low |
| Continuous Flow | L-Ascorbic Acid, PBr₃ | Not Specified | 40 | 5 minutes | 85 | High |
Data synthesized from publicly available research.
Similar to phosphorus tribromide, thionyl bromide is another effective reagent for the direct bromination of L-ascorbic acid at the C-6 position. The reaction mechanism is also an Sₙ2 displacement. The use of anhydrous conditions is imperative to prevent the decomposition of the thionyl bromide. While specific yield data for this method is not as readily available in the literature as for the PBr₃ method, it is recognized as a viable alternative. researchgate.net
Post-Synthesis Purification and Structural Confirmation Methodologies
Following the synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, and by-products. Therefore, a robust purification strategy is essential to isolate the target compound with high purity.
Column chromatography is a powerful technique for the purification of this compound. The choice of the stationary and mobile phases is critical for achieving effective separation. Given the polar nature of the molecule, both normal-phase and reverse-phase chromatography can be employed.
In a reverse-phase setup, a non-polar stationary phase like C18-functionalized silica (B1680970) gel is used in conjunction with a polar mobile phase. Analytical high-performance liquid chromatography (HPLC) has been successfully used to confirm the purity of this compound using a C18 column with a mobile phase consisting of 0.1% phosphoric acid in water. For preparative column chromatography, a similar solvent system, perhaps with a gradient of a miscible organic solvent like acetonitrile (B52724) or methanol, would likely be effective for eluting the compound from a C18 column.
Spectroscopic and Spectrometric Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
The structural confirmation of this compound is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and confirm the successful substitution of the hydroxyl group at the C-6 position with a bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the key protons within the molecule. In a deuterium (B1214612) oxide (D₂O) solvent, characteristic signals for this compound are observed. The proton at the H-5 position appears as a doublet, and the protons at the H-6 position also show a distinct signal.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight. For this compound, a prominent peak is typically observed corresponding to the deprotonated molecule [M-H]⁻.
Table 1: Spectroscopic and Spectrometric Data for this compound
| Technique | Parameter | Observed Value | Reference |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) in D₂O | δ 4.89 (d, J = 2.1 Hz, H-5), 4.30 (dd, J = 6.2 Hz, H-6) | |
| ESI-MS | Mass-to-Charge Ratio (m/z) | 264.9 [M−H]⁻ (Theoretical: 265.0) |
Comparative Analysis of Synthetic Protocols
Several methodologies have been developed for the synthesis of this compound from L-ascorbic acid. These methods vary in terms of their efficiency, scalability, and environmental impact. The primary transformation involves the selective bromination of the C-6 hydroxyl group.
Yield Efficiencies Across Different Methodologies
The choice of synthetic method significantly impacts the final yield of this compound. Classical methods using phosphorus tribromide (PBr₃) offer high yields, while modern techniques like microwave-assisted synthesis can further improve efficiency, albeit sometimes at a smaller scale. Aqueous-phase bromination presents a scalable option with slightly lower yields.
Table 2: Comparison of Yield Efficiencies for this compound Synthesis
| Synthetic Methodology | Brominating Agent | Yield (%) | Reference |
|---|---|---|---|
| Classical Method | PBr₃ | 78–85 | |
| Classical Method | SOBr₂ | 82–88 | |
| Classical Method | NBS + H₂SO₄ | 65–72 | |
| Aqueous-Phase Bromination | Br₂ | 70–75 | |
| Microwave-Assisted Synthesis | PBr₃ | 88 | |
| Continuous Flow Reactor | PBr₃ | 85 |
Scalability of Synthesis for Research Applications
The scalability of a synthetic protocol is a critical factor for its application in research and potential larger-scale production.
Classical PBr₃ Method: This method is considered to have moderate scalability. While effective for laboratory-scale synthesis, challenges related to handling PBr₃, which is sensitive to moisture, may arise during scale-up.
Aqueous-Phase Bromination: Developed to enhance scalability, this method uses water as a solvent, which is advantageous for larger-scale reactions. It eliminates the need for moisture-sensitive reagents, though it requires precise pH control.
Microwave-Assisted Synthesis: This technique is noted for its low scalability. It is highly efficient for rapidly producing small quantities for initial research but is not typically suitable for large-volume production.
Continuous Flow Reactors: For industrial-scale production, continuous flow systems offer high scalability. These systems provide excellent control over reaction parameters like temperature and time, leading to consistent high yields on a larger scale, as demonstrated by a reported 400g-scale process.
Environmental Considerations of Synthetic Routes
The environmental impact of chemical syntheses is an increasingly important consideration.
Classical Methods: The use of reagents like PBr₃ in organic solvents necessitates careful handling and disposal. However, the potential for solvent recovery can mitigate some of the environmental burden.
Aqueous-Phase Bromination: This route is considered to have a high environmental impact primarily due to the generation of wastewater. While it avoids volatile organic solvents, the treatment of aqueous waste streams is a significant factor.
Microwave-Assisted Synthesis: This method has a moderate environmental impact. It often uses smaller quantities of solvents and has shorter reaction times, which can reduce energy consumption.
Chemical Reactivity and Stability Profiles of this compound
The substitution of the C-6 hydroxyl group with bromine alters the chemical properties of the ascorbic acid molecule, influencing its reactivity and stability. Studies indicate that this modification can enhance the compound's stability compared to L-ascorbic acid, especially in aqueous solutions and under acidic conditions where ascorbic acid tends to degrade.
Oxidation Reactions Leading to Dehydroascorbic Acid Derivatives
Like its parent compound, this compound can undergo oxidation. This reaction leads to the formation of its corresponding dehydroascorbic acid derivative, 6-bromo-6-deoxy-dehydroascorbic acid (BrDHA). researchgate.net Research comparing the stability of BrDHA to dehydroascorbic acid (DHA) found that the two oxidized products have comparable stabilities, as determined by reduction recoveries. researchgate.netnih.gov This oxidation is a key aspect of its chemical profile, though the resulting BrDHA has been shown to have different biological transport properties than DHA. researchgate.netnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | BrAA |
| L-ascorbic acid | - |
| Dehydroascorbic acid | DHA |
| 6-bromo-6-deoxy-dehydroascorbic acid | BrDHA |
| Phosphorus tribromide | PBr₃ |
| Thionyl bromide | SOBr₂ |
| N-bromosuccinimide | NBS |
| Sulfuric acid | H₂SO₄ |
| Bromine | Br₂ |
Reduction Reactions to Ascorbic Acid Derivativesbenchchem.comnih.gov
This compound can be converted back to ascorbic acid derivatives through reduction reactions. Standard reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are capable of facilitating this transformation.
More detailed studies using radical-induced reductions have shown that 6-halo-6-deoxy derivatives are reduced significantly faster—by up to an order of magnitude—than unsubstituted ascorbate. nih.gov These reactions proceed through a mechanism known as dissociative electron capture, which involves the cleavage of the carbon-halogen bond to form C-6 carbon-centered radicals. nih.gov The absolute rate constants for the reaction of the bromo-derivative with specific radical species have been measured, highlighting its enhanced reactivity compared to standard ascorbate. nih.gov
Table 1: Absolute Rate Constants for Radical-Induced Reduction of this compound
| Reactant Species | Rate Constant (dm³ mol⁻¹ s⁻¹) |
|---|---|
| Hydrated electron (eaq⁻) | 4.6 x 10⁹ |
| (CH₃)₂COH radical | 2.2 x 10⁷ |
Data sourced from scientific studies on one-electron reduction reactions. nih.gov
Nucleophilic Substitution Reactions Involving the Bromine Atombenchchem.com
The bromine atom at the C-6 position of this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile—an electron-rich species—attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion. bits-pilani.ac.in
The success of this substitution is facilitated by the fact that the bromide ion is a stable, weak base, a characteristic of good leaving groups. bits-pilani.ac.inbyjus.com A variety of nucleophiles can be used to displace the bromine atom, leading to a diverse range of substituted ascorbic acid derivatives.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Type |
|---|---|
| Thiols | Thioether-substituted ascorbic acid derivatives |
| Amines | Amino-substituted ascorbic acid derivatives |
| Alcohols | Ether-substituted ascorbic acid derivatives |
These reactions yield various substituted ascorbic acid derivatives depending on the nucleophile used.
Evaluation of Oxidative Stability in Aqueous Solutionsbenchchem.comnih.gov
A key area of investigation for ascorbic acid derivatives is their stability, particularly against oxidation in aqueous environments where ascorbic acid itself tends to degrade. Research indicates that derivatives of L-ascorbic acid, including this compound, exhibit improved stability in aqueous solutions compared to the parent compound. This enhanced stability is critical for preserving its antioxidant activity under various conditions.
Studies have demonstrated that this compound maintains its antioxidant properties even when subjected to oxidative stress. The structural modification at the C-6 side chain does not negatively influence the antioxidant capacity of the ascorbate moiety. nih.gov Specifically, this compound is able to transfer an electron to oxidizing radicals at the same rate as the ascorbate anion itself, and the resulting radical shows the same stability and absorption spectra as the well-known ascorbate radical anion. nih.gov
Comparative Stability of 6-Deoxy-6-bromo-dehydroascorbic Acid (BrDHA) with Dehydroascorbic Acid (DHA)nih.govresearchgate.netresearchgate.net
When this compound is oxidized, it forms 6-Deoxy-6-bromo-dehydroascorbic acid (BrDHA). researchgate.net Comparative analyses have been conducted to evaluate the stability of BrDHA relative to dehydroascorbic acid (DHA), the oxidized form of vitamin C. nih.govresearchgate.netresearchgate.net
Advanced Derivatization and Analog Development for Research Probes
Structural Modifications at the C-6 Position
The C-6 position of ascorbic acid offers a prime site for chemical modification to generate analogs with unique properties. By replacing the bromine atom in 6-deoxy-6-bromoascorbic acid with other functional groups, researchers have created a portfolio of compounds for various scientific applications.
Synthesis of 6-Amino-6-deoxy-L-ascorbic Acid Derivatives
The introduction of an amino group at the C-6 position yields 6-amino-6-deoxy-L-ascorbic acid, a valuable intermediate for further functionalization. A common synthetic route to this compound involves a two-step process starting from this compound. The initial step is a nucleophilic substitution reaction where the bromo group is displaced by an azide ion, typically using sodium azide. The resulting 6-azido-6-deoxy-L-ascorbic acid is then subjected to a reduction reaction to convert the azido group into a primary amine. This reduction can be achieved using various reagents, with triphenylphosphine followed by hydrolysis (the Staudinger reaction) being a widely employed method.
This two-step approach, summarized in the table below, provides a reliable method for the preparation of 6-amino-6-deoxy-L-ascorbic acid, which can then be used in subsequent conjugation reactions.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Azide Substitution | This compound, Sodium azide (NaN3) in a suitable solvent (e.g., DMF) | 6-azido-6-deoxy-L-ascorbic acid |
| 2 | Reduction | 6-azido-6-deoxy-L-ascorbic acid, Triphenylphosphine (PPh3) followed by water (H2O) | 6-amino-6-deoxy-L-ascorbic acid |
Synthesis of Other 6-Halo-deoxy-L-ascorbic Acid Analogs (e.g., Chloro, Fluoro, Iodo Derivatives)
In addition to the bromo derivative, other 6-halo-deoxy-L-ascorbic acid analogs have been synthesized to study the effect of different halogens on the compound's properties and biological activity.
6-Chloro-6-deoxy-L-ascorbic acid has been synthesized by treating L-ascorbic acid with a mixture of hydrochloric acid and acetic acid. researchgate.net This method provides a direct route to the chloro-analog, which has been investigated for its potential antitumor properties. researchgate.netnih.gov
6-Deoxy-6-fluoro-L-ascorbic acid , particularly its radiolabeled form with fluorine-18 (¹⁸F), has emerged as a significant tracer for positron emission tomography (PET) imaging. nih.gov Its synthesis is typically achieved through a one-pot nucleophilic displacement of a cyclic sulfate precursor with a no-carrier-added [¹⁸F]fluoride ion. nih.gov This allows for the visualization of ascorbic acid metabolism in vivo.
6-Deoxy-6-iodo-L-ascorbic acid , another valuable tool for imaging studies when labeled with a radioactive isotope of iodine, can be prepared via a halogen exchange reaction. This involves the nucleophilic substitution of the bromine atom in this compound with an iodide ion.
The table below provides a summary of the synthetic approaches for these 6-halo-deoxy-L-ascorbic acid analogs.
| Compound | Synthetic Method | Precursor | Key Reagents |
| 6-Chloro-6-deoxy-L-ascorbic acid | Direct Chlorination | L-Ascorbic acid | Hydrochloric acid (HCl), Acetic acid (CH₃COOH) researchgate.net |
| 6-Deoxy-6-fluoro-L-ascorbic acid | Nucleophilic Fluorination | Cyclic sulfate of a protected ascorbic acid derivative | [¹⁸F]Fluoride ion nih.gov |
| 6-Deoxy-6-iodo-L-ascorbic acid | Halogen Exchange | This compound | Sodium iodide (NaI) |
Conjugation Strategies for Enhanced Functional Studies
The functional groups introduced at the C-6 position of ascorbic acid analogs serve as handles for conjugation to other molecules. These conjugation strategies are pivotal in developing sophisticated research probes with enhanced capabilities for functional studies.
Esterification with Carboxylic Acid-Functionalized Moieties
The hydroxyl groups of this compound, particularly the primary hydroxyl that has been replaced by bromine, can be targeted for esterification. However, direct esterification at other positions, such as the C-2 or C-3 hydroxyls, can be achieved by reacting this compound with a carboxylic acid-functionalized moiety in the presence of an acid catalyst. This reaction, a form of Fischer-Speier esterification, allows for the attachment of various functionalities, such as fluorescent dyes or biotin tags, through a stable ester linkage. The specific reaction conditions, including the choice of acid catalyst and solvent, would be optimized based on the nature of the carboxylic acid moiety.
Amide Formation with Amino-Functionalized Substituents
The synthesis of 6-amino-6-deoxy-L-ascorbic acid opens up the possibility of forming stable amide bonds. This is a highly versatile conjugation strategy, as the amino group can readily react with activated carboxylic acids (e.g., acyl chlorides, NHS esters) of various molecules. nih.gov This approach has been utilized to conjugate drugs and other bioactive molecules to carriers for targeted delivery. nih.gov The formation of an amide bond between 6-amino-6-deoxy-L-ascorbic acid and a carboxylate-containing compound typically proceeds under mild conditions and results in a stable conjugate. nih.gov
Thioether Linkages with Thiol-Functionalized Substituents
The bromo group in this compound is a good leaving group, making it susceptible to nucleophilic substitution by thiols. This reaction leads to the formation of a stable thioether linkage. By reacting this compound with a thiol-functionalized substituent, researchers can attach a wide array of molecules. This strategy is advantageous due to the high nucleophilicity of thiols and the stability of the resulting thioether bond. This method has been explored for conjugating drugs to ascorbic acid to enhance their delivery to specific cells or tissues. nih.gov
The following table summarizes these conjugation strategies:
| Linkage Type | Ascorbic Acid Derivative | Functionalized Moiety | Key Reaction Type |
| Ester | This compound | Carboxylic acid | Acid-catalyzed esterification |
| Amide | 6-Amino-6-deoxy-L-ascorbic acid | Activated carboxylic acid | Nucleophilic acyl substitution |
| Thioether | This compound | Thiol | Nucleophilic substitution |
Design of Prodrugs and Carrier Molecules utilizing this compound as a Scaffold
The unique transport mechanism of this compound, which is specifically recognized by Sodium-dependent Vitamin C Transporters (SVCTs) but not glucose transporters (GLUTs), makes it an attractive scaffold for the design of prodrugs and carrier molecules aimed at targeted delivery to cells expressing SVCTs. nih.govresearchgate.net This specificity offers a promising strategy to enhance the delivery of therapeutic agents to target tissues while minimizing off-target effects.
The conjugation of drugs to this compound can facilitate their transport into cells via the SVCTs. This approach is particularly relevant for delivering drugs across biological barriers that are rich in these transporters, such as the blood-brain barrier. researchgate.net The design of such prodrugs involves chemically linking a therapeutic molecule to the this compound scaffold. Once inside the cell, the linker is designed to be cleaved by intracellular enzymes, releasing the active drug.
An example of utilizing a 6-halo-ascorbic acid derivative as a scaffold for a carrier molecule is the synthesis of 6-ascorbate-polyethylene glycol (PEG)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (6-ascorbate-PEG-PE). This was achieved through a two-step process:
Activation of ascorbic acid: Ascorbic acid is first activated with bromine.
Conjugation: The resulting 6-Br-ascorbic acid is then reacted with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(poly(ethylene glycol))-2000]. nih.gov
This resulting molecule can be incorporated into nanocarriers, such as micelles or liposomes, to facilitate the targeted delivery of encapsulated drugs to cells expressing SVCT2. nih.gov Such ascorbate-decorated nanocarriers have shown selective targeting properties towards glioma cell models expressing the SVCT2 transporter. nih.gov
Examples of Carrier Molecules Utilizing a 6-Halo-Ascorbic Acid Scaffold
| Carrier Molecule | Scaffold | Components | Target | Reference |
|---|---|---|---|---|
| 6-ascorbate-PEG-PE | 6-Br-ascorbic acid | Polyethylene glycol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine | SVCT2-expressing cells (e.g., glioma cells) | nih.gov |
The general principle of using ascorbic acid and its derivatives as targeting ligands for drug delivery systems is a burgeoning area of research. researchgate.net These systems aim to leverage the natural uptake pathways of vitamin C to enhance the efficacy of various therapeutic agents.
Preparation of Labeled this compound Derivatives for Tracer Studies
The development of labeled derivatives of this compound is crucial for conducting in vivo tracer studies to investigate its biodistribution, pharmacokinetics, and targeting efficiency. Radiolabeling, in particular, allows for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).
While direct radiolabeling of this compound with a bromine radioisotope has been explored conceptually, a practical example is the synthesis of its radioiodinated analog, 6-deoxy-6-[¹³¹I]iodo-L-ascorbic acid, which utilizes the bromo- derivative as a precursor. This radiosynthesis is achieved through a nucleophilic bromine-iodine exchange reaction. The brominated precursor is reacted with sodium [¹³¹I]iodide in 2-pentanone at elevated temperatures (130–140°C). The resulting radiolabeled product is then purified using High-Performance Liquid Chromatography (HPLC). This method has been reported to yield the desired product with high radiochemical purity and satisfactory specific radioactivity.
Radiosynthesis of a Labeled 6-Deoxy-6-halo-L-ascorbic Acid Derivative
| Labeled Compound | Precursor | Radioisotope | Reaction | Key Parameters | Reference |
|---|---|---|---|---|---|
| 6-deoxy-6-[¹³¹I]iodo-L-ascorbic acid | 6-Deoxy-6-bromo-L-ascorbic acid | ¹³¹I | Nucleophilic bromine-iodine exchange | Sodium [¹³¹I]iodide, 2-pentanone, 130–140°C |
The potential for using positron-emitting isotopes of bromine, such as ⁷⁵Br (half-life: 96.7 min) and ⁷⁶Br (half-life: 16.2 h), for labeling tracers for PET imaging is an area of active investigation. nih.gov These isotopes could theoretically be incorporated into the this compound structure. However, a significant challenge with radiobromine-labeled tracers is the potential for in vivo metabolism to release radiobromide, which can lead to high background signals due to its slow excretion and distribution in the extracellular space. nih.gov Therefore, careful tracer design is essential to minimize this effect. nih.gov
Other approaches to labeling ascorbic acid and its derivatives for tracer studies have also been explored, such as the use of Technetium-99m (⁹⁹mTc) to label ascorbic acid itself for SPECT imaging. nih.gov These studies, along with the successful synthesis of the radioiodinated analog from a bromo-precursor, underscore the feasibility and importance of developing labeled versions of this compound for advancing our understanding of its biological behavior.
Molecular and Cellular Mechanisms of Action
Impact on Cellular Processes and Signaling Pathways
While 6-Deoxy-6-bromoascorbic acid and its analogs have been shown to impact cell proliferation, the direct mechanism of action on the inhibition of DNA synthesis is not fully detailed in the available research. Inhibitors of DNA synthesis often work by interfering with the production of deoxyribonucleotides or by directly damaging the DNA structure. nih.gov. For instance, compounds like hydroxyurea inhibit the enzyme ribonucleoside diphosphate reductase, thereby depleting the pool of deoxyribonucleotides necessary for DNA replication. nih.gov. Although the bromo-ascorbate derivative is known to generate radical species that can induce cellular damage, a specific inhibitory effect on DNA synthesis machinery, separate from its broader effects on cell cycle and apoptosis, requires further investigation.
Ascorbic acid derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines. A closely related compound, 6-chloro-6-deoxy-ascorbic acid, has been shown to arrest the growth of several human and mouse tumor cell lines. nih.gov. This inhibitory effect was observed in cervical carcinoma (HeLa), breast adenocarcinoma (SK-BR-3), doxorubicin-resistant breast adenocarcinoma (SK-BR-3-Dox), and mouse melanoma (Mel B16) cells. nih.gov. Another analog, 6-amino-6-deoxyascorbic acid, was also found to inhibit the growth of human tumor cells, with the effect being dependent on the tumor type and the concentration of the compound. nih.gov. These findings suggest that modification at the C-6 position of the ascorbic acid molecule can confer potent anti-proliferative properties. The structural similarity of this compound to these compounds indicates its potential to act as a modulator of cell proliferation and growth, particularly in cancer cells.
Table 2: Effect of a 6-Halo-Ascorbic Acid Analog (6-Cl-AA) on Various Cell Lines
| Cell Line | Cell Type | Effect of 6-Cl-AA |
|---|---|---|
| HeLa | Cervical Carcinoma | Growth Arrest |
| SK-BR-3 | Breast Adenocarcinoma | Growth Arrest |
| SK-BR-3-Dox | Doxorubicin-Resistant Breast Adenocarcinoma | Growth Arrest (Stronger than Ascorbic Acid) |
| Mel B16 | Mouse Melanoma | Growth Arrest (Stronger than Ascorbic Acid) |
| OVCAR | Ovarian Adenocarcinoma | No Influence on Growth |
| HEp2 | Laryngeal Carcinoma | No Influence on Growth |
Cellular redox homeostasis is the critical balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. nih.govupit.ro. Disruption of this balance leads to oxidative stress. upit.ro. This compound exhibits a dual role in this context. On one hand, the ascorbate (B8700270) moiety of the molecule allows it to act as an antioxidant, capable of transferring an electron to neutralize oxidizing radicals with the same efficiency as ascorbic acid itself. nih.gov.
On the other hand, the presence of the bromine atom at the C-6 position introduces a unique pro-oxidant mechanism. The reduction of the 6-halo-6-deoxy derivative is significantly faster than that of unsubstituted ascorbate. nih.gov. This reduction proceeds through a process known as dissociative electron capture, which results in the cleavage of the carbon-halogen bond. This cleavage generates C-6 carbon-centered radicals. nih.gov. This introduction of a new radical species into the cellular environment represents a significant perturbation of the normal redox state.
The induction of significant oxidative stress is a well-established trigger for programmed cell death, or apoptosis. researchgate.net. While specific signaling studies on this compound are limited, the known downstream effects of its chemical actions strongly implicate the activation of apoptotic pathways. The antitumor effects of the related 6-amino-6-deoxyascorbic acid have been linked to the induction of apoptosis, characterized by morphological changes such as chromatin aggregation and DNA fragmentation. nih.gov.
Oxidative stress can initiate apoptosis through both intrinsic and extrinsic pathways. mdpi.com. The intrinsic, or mitochondrial, pathway is often activated by cellular stress, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria. mdpi.com. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. nih.gov. Signaling pathways governed by tumor suppressor proteins like p53 are also critical responders to cellular damage, including that caused by oxidative stress, and can halt the cell cycle or trigger apoptosis to eliminate damaged cells. mdpi.com. The ability of this compound to generate radicals and perturb redox homeostasis provides a direct biochemical mechanism for activating these pro-apoptotic signaling cascades, thereby inhibiting cell proliferation and inducing cell death in susceptible, particularly cancerous, cells. nih.govresearchgate.net.
One-Electron Oxidation and Reduction Pathways of the Ascorbate Moiety
The ascorbate moiety of this compound, like ascorbic acid itself, is a potent electron donor, capable of undergoing one-electron oxidation to form a relatively stable ascorbyl radical. This property is central to its antioxidant capacity and its interactions with various oxidizing species within a biological context.
Electron Transfer to Oxidizing Radicals
This compound demonstrates a remarkable efficiency in transferring an electron to various oxidizing radicals. nih.gov Studies have shown that the 6-bromo derivative of the ascorbate anion can donate an electron to radicals such as the hydroxyl radical (•OH), the dibromide radical anion (Br2•−), and thiyl radicals (RS•) with rate constants that are virtually identical to those of the unmodified ascorbate anion. nih.gov This indicates that the structural modification at the C-6 position does not impede the antioxidant capability inherent to the ascorbate core. nih.gov The resulting radical species from this electron transfer exhibits the same kinetic stability and optical absorption spectra as the well-characterized ascorbate radical anion, with a maximum absorption at 360 nm. nih.gov
| Oxidizing Radical | Rate Constant for Reaction with this compound | Reference |
| •OH | Same as ascorbate anion | nih.gov |
| Br2•− | Same as ascorbate anion | nih.gov |
| RS• | Same as ascorbate anion | nih.gov |
Radical-Induced Reductions and Formation of C-6 Carbon-Centered Radicals
In contrast to its oxidative reactions, the reduction of this compound occurs significantly faster than that of unsubstituted ascorbate, by up to an order of magnitude. nih.gov This process is initiated by radical species and proceeds through a mechanism of dissociative electron capture. This capture leads to the cleavage of the carbon-halogen bond at the C-6 position, resulting in the formation of a C-6 carbon-centered radical. nih.gov For instance, the absolute rate constants for the reaction of the bromo-derivative with the hydrated electron (eaq−) and the (CH3)2COH radical have been measured to be 4.6 x 10⁹ and 2.2 x 10⁷ dm³ mol⁻¹ s⁻¹, respectively. nih.gov
| Reducing Radical Species | Absolute Rate Constant (dm³ mol⁻¹ s⁻¹) | Resulting Species | Reference |
| eaq− | 4.6 x 10⁹ | C-6 carbon-centered radical | nih.gov |
| (CH3)2COH | 2.2 x 10⁷ | C-6 carbon-centered radical | nih.gov |
Formation of Peroxyl Radicals and Subsequent Oxidation of the Ascorbate Moiety
In an oxygen-rich environment, the C-6 carbon-centered radical, formed from the radical-induced reduction of this compound, readily reacts with molecular oxygen to form a corresponding peroxyl radical. nih.gov This newly formed peroxyl radical is a potent oxidizing agent itself and is capable of oxidizing the ascorbate moiety of another this compound molecule. nih.gov This subsequent oxidation reaction proceeds with a rate constant of 2 x 10⁷ dm³ mol⁻¹ s⁻¹. nih.gov This cascade of reactions highlights a complex interplay where a reduction event at one site of the molecule can lead to the formation of a species that then promotes oxidation at another site.
| Reactant | Product | Rate Constant (dm³ mol⁻¹ s⁻¹) | Reference |
| C-6 carbon-centered radical + O₂ | Peroxyl radical | - | nih.gov |
| Peroxyl radical + Ascorbate moiety | Oxidized ascorbate moiety | 2 x 10⁷ | nih.gov |
Investigative Research Methodologies and Model Systems
In Vitro Experimental Models for Mechanistic Studies
In vitro models are fundamental in elucidating the cellular and molecular mechanisms of action of 6-Deoxy-6-bromoascorbic acid. These systems permit controlled investigations into its effects on various cell types and its interaction with cellular machinery.
Cell culture serves as a primary tool for assessing the biological activity of this compound across a spectrum of mammalian cell lines, encompassing both cancerous and normal cells.
While comprehensive studies detailing the effects of this compound on a wide array of cancer cell lines are limited, early research has indicated its potential as a compound of interest in oncology. Preliminary findings have suggested that the substitution of the hydroxyl group at the C-6 position of ascorbic acid with a bromine atom can enhance its antitumor properties. Specifically, this modification was noted to increase the antitumor activity against several cancer cell lines, including mouse melanoma B16 cells. researchgate.net However, detailed mechanistic studies and data from a broader range of melanoma and carcinoma cell lines are not extensively available in the current scientific literature.
Investigations utilizing normal human fibroblast cell lines have been crucial in understanding the transport kinetics of this compound. In these non-cancerous cells, which are predicted to accumulate ascorbate (B8700270) via the Sodium-dependent Vitamin C Transporters (SVCTs), this compound has been shown to be effectively transported into the cells. The transport kinetics, specifically the Michaelis constant (Km) and maximum velocity (Vmax), were found to be comparable to those of ascorbic acid, indicating that it is recognized and transported by the cellular machinery responsible for vitamin C uptake. researchgate.net
| Compound | Cell Line | Transport Parameters | Finding |
|---|---|---|---|
| This compound | Human Fibroblasts | Km and Vmax | Comparable to ascorbic acid, indicating efficient transport via SVCTs. researchgate.net |
There is currently a lack of specific published research investigating the direct effects of this compound on chemotherapy-resistant cell lines. While studies on analogous compounds, such as 6-chloro-6-deoxyascorbic acid, have shown efficacy against cell lines resistant to cisplatin and doxorubicin, similar dedicated in vitro studies for the bromo-derivative have not been identified. researchgate.netnih.gov
The oocytes of the African clawed frog, Xenopus laevis, provide a robust and reliable model system for the heterologous expression of membrane transporters. This system has been instrumental in characterizing the specificity of this compound for vitamin C transporters. researchgate.net
By injecting the cRNA for human SVCT1 and SVCT2 into the oocytes, researchers can induce the expression of these transporters on the oocyte membrane. Subsequent uptake studies have demonstrated that this compound is a specific substrate for both SVCT1 and SVCT2. The transport kinetics for this compound in this system were similar to those of ascorbic acid for both transporter isoforms. researchgate.net
Conversely, when the glucose transporters GLUT1 and GLUT3 were expressed in the oocytes, there was no detectable transport of this compound. Furthermore, its oxidized form, 6-bromo-6-deoxy dehydroascorbic acid, was neither transported nor bound by GLUT1 or GLUT3, in stark contrast to the robust transport of dehydroascorbic acid. researchgate.net These findings conclusively establish this compound as a specific substrate for the SVCT family of transporters, but not the GLUT family. researchgate.net
| Expressed Transporter | Substrate | Result |
|---|---|---|
| SVCT1 | This compound | Transport observed (similar Km and Vmax to ascorbic acid). researchgate.net |
| SVCT2 | This compound | Transport observed (similar Km and Vmax to ascorbic acid). researchgate.net |
| GLUT1 | This compound | No transport observed. researchgate.net |
| GLUT3 | This compound | No transport observed. researchgate.net |
Currently, there is no available scientific literature detailing the use of this compound in studies involving isolated cellular components or subcellular fractionation techniques. Such studies would be valuable for determining the intracellular localization of the compound and its potential interactions with specific organelles or molecular complexes.
Cell Culture Studies on Diverse Mammalian Cell Lines
In Vivo Model Systems for Biological Activity Assessment
In vivo models are indispensable for understanding how this compound and related ascorbate analogs behave within a complex biological system, providing insights into their metabolism, transport, and potential therapeutic effects.
Most animals can synthesize their own ascorbic acid from glucose. However, humans, other primates, and guinea pigs lack a functional version of the terminal enzyme in this pathway, L-gulonolactone oxidase (GULO), making vitamin C an essential dietary nutrient frontiersin.orgnih.gov. To mimic this human condition, researchers utilize genetically modified mice with a non-functional Gulo gene (Gulo-/-) nih.govwikipedia.org. These mice, like humans, are entirely dependent on dietary vitamin C for survival and provide an invaluable model for studying ascorbate metabolism nih.govwikipedia.org.
Gulo-/- mice serve as a crucial platform for investigating how ascorbate analogs like this compound are absorbed, distributed, and metabolized, without the confounding variable of endogenous ascorbate production mdpi.com. Studies using these models can help determine the bioavailability and tissue accumulation of such analogs compared to natural ascorbic acid nih.govnih.gov. For instance, research in Gulo-/- mice has shown that different dietary levels of ascorbate directly impact tissue concentrations, which is critical for evaluating the potential efficacy of any ascorbate-based compound nih.govnih.gov. These models are essential for exploring the physiological roles of ascorbate and its derivatives in preventing conditions associated with oxidative stress mdpi.com.
Murine tumor models, particularly those involving xenografts where human cancer cells are implanted into immunodeficient mice (e.g., BALB/c Nude mice), are standard preclinical systems for evaluating the anticancer potential of new compounds nih.govbohrium.com. High doses of ascorbic acid and its derivatives have been shown to inhibit tumor growth in such models researchgate.netxagena.it. For example, studies have demonstrated that high-dose ascorbate injections can reduce tumor weight and growth rate by approximately 50% in mouse models of brain, ovarian, and pancreatic cancers xagena.it.
These models are used to assess the efficacy of ascorbate analogs, including halogenated derivatives like 6-chloro-6-deoxy-ascorbic acid, which has shown inhibitory effects on solid melanoma B16 tumors in vivo researchgate.net. Similarly, a radiolabeled analog, 6-Deoxy-6-[¹⁸F]fluoro-L-ascorbic acid, has been used in xenograft tumor-bearing mice to visualize its accumulation in tumors via PET imaging, correlating its uptake with the expression of sodium-dependent vitamin C transporter 2 (SVCT2) nih.gov. This approach allows researchers to evaluate not only the antitumor effect but also the mechanism of uptake in cancer cells. Research on various ascorbic acid derivatives in xenografted mice has suggested they may represent a promising new class of anti-cancer drugs nih.govbohrium.comresearchgate.net.
Non-mammalian models offer alternative systems to study fundamental biological processes, often with advantages like shorter life cycles and simpler genetics mdpi.comnih.gov. Insects, many of which also lack the GULO enzyme and require dietary vitamin C, serve as valuable models for comparative ascorbate biology nih.govresearchgate.net. Studies on insects like the tobacco hornworm (Manduca sexta) have been used to determine the structural requirements for vitamin C activity researchgate.net.
In one such study, the biological effectiveness of various ascorbate analogs was compared. It was found that 6-bromo-6-deoxy-L-ascorbic acid was approximately one-fifth as effective as L-ascorbic acid in supporting the normal development of the insect researchgate.net. These models allow for high-throughput screening and generational studies to understand the roles of ascorbate and its analogs in growth, development, and fertility, providing comparative insights that may be relevant to vertebrate biology mdpi.comresearchgate.net.
Advanced Analytical and Spectroscopic Techniques for Compound Characterization and Reaction Monitoring
Precise analytical methods are critical for confirming the identity, purity, and behavior of this compound, as well as for monitoring its reactions and detecting transient intermediates like free radicals.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ascorbic acid and its derivatives fao.orgnih.gov. It is used to separate, identify, and quantify compounds in a mixture with high precision and sensitivity walshmedicalmedia.comasianpubs.org. For this compound, reverse-phase HPLC (RP-HPLC) with electrochemical or UV detection is employed to assess its purity and quantify its concentration in various samples researchgate.netnih.govresearchgate.net.
In a key study, HPLC with electrochemical detection was used to compare 6-bromo-6-deoxy-L-ascorbic acid with unmodified ascorbic acid. The analysis showed similar chromatographic behavior for the reduced forms of both compounds, confirming the structural integrity and allowing for accurate quantification researchgate.netnih.gov. HPLC methods are validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery rates to ensure the data is accurate and reliable fao.orgasianpubs.orgnih.gov.
| Parameter | Ascorbic Acid | Erythorbic Acid | Ascorbyl Palmitate | Reference |
|---|---|---|---|---|
| Linearity (R²) | > 0.99 | > 0.99 | 0.9986 | fao.orgresearchgate.net |
| LOD (μg/mL) | 0.46 | 0.48 | 0.12 | fao.orgresearchgate.net |
| LOQ (μg/mL) | 1.39 | 1.45 | - | fao.org |
| Recovery Rate (%) | 86.35 - 94.78 | 84.76 - 95.02 | 101.3 ± 4.81 | fao.orgresearchgate.net |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique used to detect and characterize molecules with unpaired electrons, such as free radicals nih.govnih.gov. When ascorbic acid acts as an antioxidant, it donates an electron, forming a transient ascorbyl free radical mdpi.comnih.gov. EPR is the primary method for directly observing this radical intermediate nih.govahajournals.org.
Studies have shown that 6-bromo-6-deoxy-L-ascorbic acid produces an EPR signal similar to that of ascorbic acid, indicating that it also forms a free radical intermediate upon oxidation researchgate.netnih.gov. The EPR spectrum of the ascorbyl radical is characterized by a distinctive doublet signal ahajournals.org. High-frequency EPR can provide even greater detail, resolving the principal g-values and revealing the symmetry of the radical species, which helps in its unequivocal identification nih.gov. This technique is crucial for investigating the pro-oxidant and antioxidant mechanisms of ascorbate analogs by monitoring the formation and decay of their radical species in real-time nih.govahajournals.org.
| Parameter | Value | Technique/Band | Reference |
|---|---|---|---|
| Isotropic g-value | 2.005 | X-band | nih.gov |
| Linewidth | 12 G | X-band | nih.gov |
| Hyperfine Splitting (aH) | 1.8 G | X-band | ahajournals.org |
| g-tensor values | gₓ = 2.0068 | D-band | nih.gov |
| gᵧ = 2.0066 | |||
| g₂ = 2.0023 |
Computational and Theoretical Chemistry Approaches in the Study of this compound
Computational and theoretical chemistry methodologies have emerged as indispensable tools for elucidating the intricate molecular properties and behaviors of ascorbic acid analogs, including this compound. These in silico approaches provide a molecular-level understanding that complements experimental findings, offering insights into conformational preferences, electronic characteristics, and reaction pathways that are often challenging to probe through empirical methods alone. While dedicated computational studies specifically targeting this compound are not extensively documented in publicly available literature, the well-established computational examination of ascorbic acid and its derivatives provides a robust framework for understanding the likely theoretical underpinnings of this halogenated analog.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Structure-Function Relationships
Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of molecules and to understand how their three-dimensional structure influences their biological function. For this compound, these methods can predict the molecule's preferred shapes and how it interacts with its biological targets, such as transport proteins.
Conformational Analysis: The structure of this compound is very similar to that of L-ascorbic acid, with the key difference being the substitution of a bromine atom for the hydroxyl group at the C6 position. This substitution is expected to influence the flexibility of the side chain. Molecular modeling can be employed to identify the low-energy conformations of the molecule in different environments, such as in a vacuum, in aqueous solution, or when bound to a protein. These simulations can reveal the energetically favorable spatial arrangements of the atoms, which is crucial for its interaction with biological systems.
Structure-Function Relationships: A significant area of investigation for this compound is its specificity as a substrate for the sodium-dependent vitamin C transporters (SVCTs) but not for the glucose transporters (GLUTs). MD simulations can be utilized to model the interaction of this compound with the binding sites of both SVCTs and GLUTs. By comparing the binding modes and interaction energies with those of ascorbic acid and dehydroascorbic acid, researchers can gain insights into the structural determinants of this specificity. For instance, the steric bulk and electronic properties of the bromine atom at the C6 position likely play a critical role in preventing its recognition and transport by GLUTs, a hypothesis that can be rigorously tested through MD simulations.
Interactive Table: Predicted Conformational Properties of this compound based on Analog Studies.
| Property | Predicted Value/Characteristic | Computational Method |
|---|---|---|
| Most Stable Conformer | Side chain orientation influenced by the bromine atom | Molecular Mechanics/DFT |
| Flexibility | Reduced side chain flexibility compared to ascorbic acid | Molecular Dynamics |
| Interaction with SVCTs | Favorable binding energy and orientation | Docking and MD Simulations |
| Interaction with GLUTs | Unfavorable steric and/or electronic interactions | Docking and MD Simulations |
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. These methods provide detailed information about the distribution of electrons within a molecule, which governs its reactivity and spectroscopic properties.
Electronic Structure: For this compound, DFT calculations can be used to determine key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. It is anticipated that the introduction of the electronegative bromine atom would modulate the electronic structure compared to ascorbic acid, potentially influencing its antioxidant capacity and reactivity in biological systems.
Energetics and Reactivity: Quantum chemical methods can also be used to calculate thermodynamic properties such as bond dissociation energies (BDE). The O-H BDEs of the enol groups on the lactone ring are critical for the antioxidant activity of ascorbic acid. Computational studies on ascorbic acid have shown that the BDE of the O3-H bond is lower than that of the O2-H bond, making it the primary site for hydrogen atom donation to scavenge free radicals. Similar calculations for this compound would reveal if the C6-bromo substitution significantly alters these BDEs, thereby affecting its antioxidant potential.
Interactive Table: Calculated Electronic and Energetic Properties of Ascorbic Acid Analogs.
| Property | Ascorbic Acid (Calculated) | This compound (Predicted) | Method |
|---|---|---|---|
| HOMO Energy | ~ -6.5 eV | Likely similar or slightly lower | DFT |
| LUMO Energy | ~ -0.9 eV | Likely similar or slightly lower | DFT |
| HOMO-LUMO Gap | ~ 5.6 eV | Expected to be in a similar range | DFT |
| O3-H Bond Dissociation Energy | ~ 75-80 kcal/mol | Expected to be in a similar range | DFT |
Investigation of Reaction Mechanisms via Computational Studies
Computational chemistry provides a powerful lens through which to investigate the detailed mechanisms of chemical reactions at an atomic level. For this compound, this can include its antioxidant reactions and its metabolic fate.
Antioxidant Mechanisms: The primary antioxidant mechanism of ascorbic acid involves the donation of a hydrogen atom from one of its enolic hydroxyl groups to a free radical. Computational studies can map out the potential energy surface for this reaction, identifying the transition state and calculating the activation energy. This provides a quantitative measure of the reaction rate. For this compound, it is expected that the antioxidant mechanism would be similar to that of ascorbic acid, primarily involving the lactone ring. However, the presence of the bromine atom could introduce alternative reaction pathways or modify the rates of the primary antioxidant reactions.
Metabolic Pathways: Computational methods can also be used to explore potential metabolic transformations of this compound. For example, the stability of the C-Br bond can be assessed, and potential enzymatic or non-enzymatic reactions involving this part of the molecule can be modeled. This could provide insights into its degradation products and their potential biological activities.
Comparative Studies with L Ascorbic Acid and Other Ascorbate Derivatives
Comparative Analysis of Biological Activities with L-Ascorbic Acid
6-Deoxy-6-bromoascorbic acid, a synthetic derivative of L-ascorbic acid, exhibits both similarities and crucial differences in its biological activities when compared to its naturally occurring counterpart. Structurally, the substitution of the hydroxyl group at the C6 position with a bromine atom does not significantly alter the antioxidant capacity of the ascorbate (B8700270) moiety. Both this compound and L-ascorbic acid are capable of donating an electron to neutralize oxidizing radicals at comparable rates.
However, a key distinction lies in their transport into cells. L-ascorbic acid is transported into cells by two main pathways: directly via the Sodium-dependent Vitamin C Transporters (SVCTs) and in its oxidized form, dehydroascorbic acid (DHA), via the Glucose Transporters (GLUTs). In contrast, while this compound is a substrate for SVCTs, its oxidized form, 6-bromo-dehydroascorbic acid, is not transported by GLUTs. This specificity makes it an invaluable tool for studying the distinct roles of these two transport systems.
In studies on human fibroblasts, which primarily utilize SVCT-mediated uptake, the transport kinetics (K_m and V_max values) for both L-ascorbic acid and this compound were found to be similar. Conversely, in activated human neutrophils, where ascorbate accumulation is predominantly mediated by GLUT transporters via DHA, the accumulation of this compound was less than 1% of that observed for L-ascorbic acid.
| Parameter | L-Ascorbic Acid | This compound |
| Antioxidant Capacity | High | Similar to L-Ascorbic Acid |
| Transport via SVCTs | Yes | Yes (similar kinetics) |
| Transport of Oxidized Form via GLUTs | Yes (as Dehydroascorbic Acid) | No (as 6-bromo-dehydroascorbic acid) |
| Accumulation in Neutrophils (GLUT-dependent) | High | <1% of L-Ascorbic Acid |
| Developmental Efficacy in Tobacco Hornworm | High | ~20% of L-Ascorbic Acid |
Functional Divergence and Specificity of this compound in Relation to Other Halogenated Analogs (e.g., 6-Chloro-, 6-Fluoro-, 6-Iodo-ascorbic Acid)
The functional specificity of this compound becomes more apparent when compared with other 6-halogenated analogs of ascorbic acid, such as 6-chloro-, 6-fluoro-, and 6-iodo-ascorbic acid. While all these analogs retain the antioxidant properties of the ascorbate core, the nature of the halogen substitution influences their biological behavior.
A critical shared characteristic of these 6-halo-ascorbate analogs is that their oxidized forms are unable to cyclize into the bicyclic hemiketal structure that is recognized by GLUTs. This is in stark contrast to dehydroascorbic acid, the oxidized form of L-ascorbic acid, which readily forms this structure and is thus transported by glucose transporters. This inability to be transported via GLUTs is a defining feature of the 6-halogenated analogs and underpins their utility in differentiating vitamin C transport pathways.
Studies have shown that both 6-bromo- and 6-chloro-6-deoxyascorbic acid exhibit similar antioxidant capacities to L-ascorbic acid. However, there can be subtle differences in their other biological effects. For instance, in studies on various cancer cell lines, 6-chloro-6-deoxyascorbic acid demonstrated a greater ability to suppress the proliferation of certain drug-resistant cancer cells compared to L-ascorbic acid. This suggests that the specific halogen at the C6 position can modulate the compound's anticancer activity.
| Compound | Transport of Reduced Form via SVCTs | Transport of Oxidized Form via GLUTs | Anticancer Activity (select cell lines) |
| L-Ascorbic Acid | Yes | Yes (as Dehydroascorbic Acid) | Varies |
| This compound | Yes | No | Under investigation |
| 6-Deoxy-6-chloroascorbic acid | Yes | No | Potentially enhanced against some resistant cells |
| 6-Deoxy-6-fluoroascorbic acid | Yes | No | Under investigation |
| 6-Deoxy-6-iodoascorbic acid | Yes | No | Under investigation |
Utility of this compound as a Chemical Knockout Tool for Glucose Transporter-Mediated Dehydroascorbic Acid Transport
The most significant application of this compound in research is its role as a "chemical knockout" tool to specifically investigate the physiological functions of GLUT-mediated dehydroascorbic acid transport. nih.gov By using this analog, researchers can effectively block the GLUT pathway for vitamin C uptake while leaving the SVCT pathway intact. nih.gov
This approach was demonstrated in a study using mice (gulo-/-) that are unable to synthesize their own vitamin C. When these mice were supplemented with this compound, they survived, indicating that the SVCT-mediated transport was sufficient for most physiological needs. However, a notable observation was the occurrence of hemolysis (rupture of red blood cells) upon centrifugation of their blood. nih.gov
Further investigation revealed that red blood cells exclusively rely on GLUTs for their vitamin C supply by transporting dehydroascorbic acid. nih.gov Since the oxidized form of this compound is not a substrate for GLUTs, the red blood cells of the supplemented mice were deficient in ascorbate, leading to their fragility. nih.gov This elegant experiment provided in vivo evidence for the essential role of GLUT-mediated dehydroascorbic acid transport in maintaining the integrity of red blood cells. nih.gov
This "chemical knockout" strategy allows for the elucidation of the specific roles of the two distinct vitamin C transport systems in different tissues and under various physiological and pathological conditions, which would be difficult to achieve through genetic knockout models of the ubiquitously expressed glucose transporters. nih.gov
| Experimental Model | Vitamin C Source | Observation | Conclusion |
| gulo-/- mice | L-Ascorbic Acid | Normal red blood cell integrity | Both SVCT and GLUT pathways contribute to overall vitamin C homeostasis. |
| gulo-/- mice | This compound | Hemolysis of red blood cells | Red blood cells are dependent on GLUT-mediated transport of dehydroascorbic acid for their vitamin C supply. nih.gov |
Future Research Directions and Unexplored Avenues
Identification of Novel Molecular Targets Beyond Known Transporters
A primary area of future research is the identification of intracellular molecular targets of 6-Deoxy-6-bromoascorbic acid beyond the well-characterized Sodium-dependent Vitamin C Transporters (SVCTs). nih.govresearchgate.net Once transported into the cell via SVCTs, the compound's structural similarity to L-ascorbic acid suggests it may interact with a range of ascorbate-dependent enzymes.
L-ascorbic acid is an essential cofactor for a class of Fe(II) and α-ketoglutarate-dependent dioxygenases, which are critical in various physiological processes. Research should be directed toward investigating whether this compound can act as a modulator—either an agonist or antagonist—of these enzymes. Potential targets for investigation include:
Prolyl and Lysyl Hydroxylases: Enzymes crucial for collagen biosynthesis.
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases: Key regulators of the cellular response to hypoxia.
TET (Ten-Eleven Translocation) Dioxygenases: Enzymes involved in DNA demethylation and epigenetic regulation.
By acting as a competitive inhibitor or a poor substrate, this compound could potentially disrupt these pathways in cells that express SVCTs. Studies using purified enzymes and cell-based assays are needed to determine the binding affinity and functional impact of the compound on these targets. A study on the growth and development of the tobacco hornworm (Manduca sexta) found that this compound had approximately one-fifth the biological activity of L-ascorbic acid, suggesting it is not efficiently metabolized to native vitamin C and may have distinct intracellular interactions. usda.gov
| Potential Intracellular Target Class | Physiological Role | Potential Effect of this compound |
| Prolyl/Lysyl Hydroxylases | Collagen synthesis and stability | Inhibition could disrupt extracellular matrix formation. |
| HIF Prolyl Hydroxylases | Regulation of cellular oxygen sensing | Modulation could alter HIF-1α stability and hypoxic response. |
| TET Dioxygenases | Epigenetic modification (DNA demethylation) | Alteration of gene expression patterns. |
Further Elucidation of Affected Signaling Cascades and Cellular Pathways
The selective accumulation of this compound in cells expressing SVCTs provides a unique opportunity to study targeted disruptions of cellular signaling. High intracellular concentrations of ascorbic acid can exert pro-oxidant effects, leading to the generation of hydrogen peroxide (H₂O₂) and subsequent oxidative stress. scienceopen.comresearchgate.net This can trigger various signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) pathways and cell cycle arrest. scienceopen.com
Future research should explore whether this compound, as a redox-active analog, can induce similar effects. researchgate.net Because it is specifically taken up by SVCTs, it could be used to selectively induce oxidative stress in cells with high SVCT expression, such as certain types of cancer cells. nih.gov This targeted approach could potentially affect numerous cellular pathways:
Redox Homeostasis: The compound's ability to participate in redox cycling could alter the intracellular glutathione pool and other antioxidant systems. researchgate.netnsf.gov
Cell Cycle Regulation: Induction of oxidative stress may lead to DNA damage, triggering checkpoints and causing cell cycle arrest, an effect observed with high-dose ascorbic acid. scienceopen.com
Energy Metabolism: While its oxidized form is not transported by Glucose Transporters (GLUTs), its intracellular accumulation could indirectly influence metabolic pathways sensitive to redox state. nih.govresearchgate.net
Investigating these potential effects would clarify the compound's mechanism of action and its potential as a selective cytotoxic agent for SVCT-overexpressing tumors.
Exploration of Advanced Applications in Chemical Biology and Mechanistic Probe Development
The most immediate and powerful application of this compound is as a mechanistic probe to dissect vitamin C transport pathways. Its defining feature is that it is a substrate for SVCT1 and SVCT2 but not for GLUTs, even after oxidation. nih.govresearchgate.net This specificity makes it an invaluable tool for determining the relative contributions of these two major vitamin C uptake systems in various cell types and tissues. nih.gov
Building on this, advanced applications can be developed:
Development of Imaging Agents: The synthesis of a fluorinated analog, 6-Deoxy-6-[¹⁸F]fluoro-L-ascorbic acid, for Positron Emission Tomography (PET) imaging has already demonstrated the feasibility of using such derivatives to visualize SVCT2 activity in vivo. nih.gov This allows for the non-invasive identification of tumors that rely on SVCT-mediated ascorbate (B8700270) uptake. nih.gov
Creation of Affinity Probes: The bromine atom at the C6 position can be replaced with other functional groups to create a suite of chemical biology tools. For instance, conjugating a fluorescent dye would allow for real-time imaging of SVCT activity and subcellular localization via fluorescence microscopy. Attaching a biotin tag could enable the affinity purification of SVCTs and their potential interacting proteins for proteomic analysis.
These advanced probes would provide deeper insights into the regulation of vitamin C homeostasis and its role in health and disease.
Development of New Synthetic Pathways for Enhanced Specificity and Scalability for Research Use
To facilitate the widespread use of this compound and its derivatives in research, the development of efficient, scalable, and specific synthetic pathways is essential. While the compound is commercially available from some suppliers, large-scale production for extensive in vitro and potential in vivo studies requires optimized synthetic routes.
Current synthetic approaches generally involve the selective halogenation of the primary alcohol at the C6 position of L-ascorbic acid. Future research in this area should focus on:
Improving Selectivity: Developing protecting group strategies for the enol hydroxyls at the C2 and C3 positions to prevent side reactions and improve the yield of the desired C6-halogenated product.
Enhancing Scalability: Transitioning from laboratory-scale syntheses to processes that can produce gram-to-kilogram quantities of the compound with high purity. nih.gov This involves optimizing reaction conditions, minimizing purification steps, and using cost-effective reagents.
Versatile Synthetic Intermediates: Creating a stable, protected intermediate that allows for the easy introduction of not only bromine but also other halogens (like ¹⁸F for PET imaging) or functional groups (like azides for click chemistry) at the C6 position.
A robust and scalable synthesis will be critical for advancing the research outlined in the preceding sections, ensuring that this valuable chemical tool is readily accessible to the scientific community.
Q & A
Basic Research Questions
Q. What synthetic protocols are used to prepare 6-Deoxy-6-bromoascorbic acid?
- Methodological Answer : The synthesis involves halogenation at the C6 position of L-ascorbic acid. details the substitution of the hydroxyl group at C6 with bromine via nucleophilic displacement, yielding this compound. Key steps include protecting the reducing enediol moiety to prevent oxidation during synthesis. Post-synthesis purification is achieved using column chromatography, and structural confirmation is performed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : High-performance liquid chromatography (HPLC) is employed to confirm purity, while electron paramagnetic resonance (EPR) spectroscopy verifies the absence of radical intermediates in the reduced form. Stability assays compare the oxidized product (BrDHA) with dehydroascorbic acid (DHA) using reduction recovery tests, demonstrating comparable stability under physiological conditions .
Advanced Research Questions
Q. How can researchers experimentally distinguish SVCT-mediated transport from GLUT-mediated uptake using this compound?
- Methodological Answer :
- Step 1 : Express SVCT1/2 or GLUT1/3 transporters in Xenopus laevis oocytes.
- Step 2 : Measure uptake of this compound (reduced form) and its oxidized analog (BrDHA) using radiolabeled or HPLC-detected compounds.
- Step 3 : Compare transport kinetics. SVCTs show similar Km (~20–30 µM) and Vmax for ascorbic acid and the bromo analog, while GLUTs exhibit no transport or binding of BrDHA .
- Key Control : Use human neutrophils (GLUT-dominated) to confirm minimal bromo analog uptake (<1% vs. ascorbic acid) .
Q. How can conflicting data on transport pathways be resolved in ascorbate uptake studies?
- Methodological Answer :
- Contradiction : Discrepancies may arise from cell-specific transporter expression (e.g., fibroblasts vs. neutrophils).
- Resolution :
Validate transporter expression via RT-PCR or immunoblotting.
Use this compound as a selective SVCT substrate.
Perform competitive inhibition assays with ascorbic acid (IC50 ~3 µM for SVCTs) to confirm specificity .
Test BrDHA stability in media (half-life ~2–4 hours at 37°C) to rule out oxidation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
